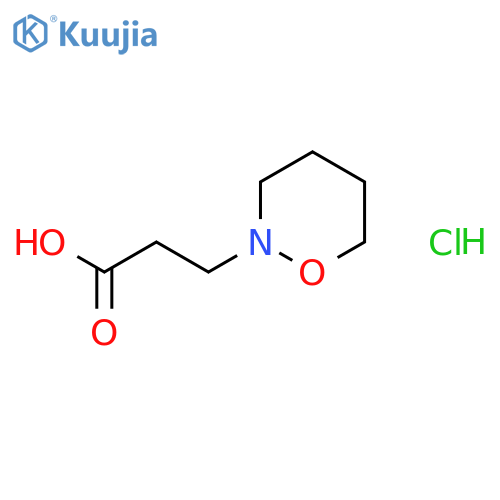Cas no 1185298-71-8 (3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride)

1185298-71-8 structure
商品名:3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride
- AKOS015848330
- 1185298-71-8
- 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride, AldrichCPR
- 3-(oxazinan-2-yl)propanoic acid;hydrochloride
- MFCD12028460
- 3-(1,2-Oxazinan-2-yl)propanoic Acid HCl
- BS-37135
-
- MDL: MFCD12028460
- インチ: InChI=1S/C7H13NO3.ClH/c9-7(10)3-5-8-4-1-2-6-11-8;/h1-6H2,(H,9,10);1H
- InChIKey: YMERARDWQYIUPU-UHFFFAOYSA-N
- ほほえんだ: C1CCON(C1)CCC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 195.0662210g/mol
- どういたいしつりょう: 195.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00912M-5g |
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$111.00 | 2025-02-24 | |
| A2B Chem LLC | AE20494-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$111.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2025-02-26 | |
| A2B Chem LLC | AE20494-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$35.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1255503-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$85 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1255503-1g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1255503-5g |
3-(1,2-oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 5g |
$175 | 2024-06-07 | |
| 1PlusChem | 1P00912M-1g |
3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride |
1185298-71-8 | 95% | 1g |
$35.00 | 2025-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813054-1g |
3-(Oxazinan-2-yl)propanoic acid;hydrochloride |
1185298-71-8 | 95% | 1g |
¥483.00 | 2024-08-09 |
3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
1185298-71-8 (3-(1,2-oxazinan-2-yl)propanoic Acid Hydrochloride) 関連製品
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1189426-16-1(Sulfadiazine-13C6)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
